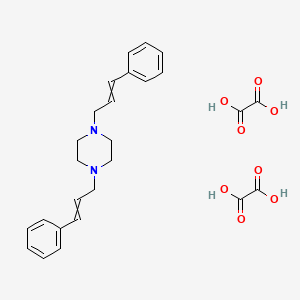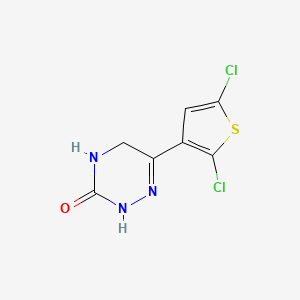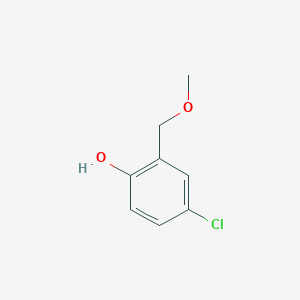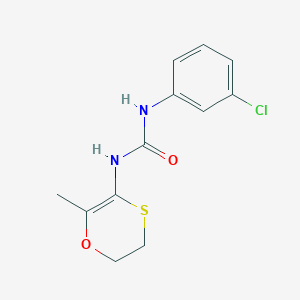
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a methylsulfanyl group, and a sulfanylidene oxazine ring
准备方法
The synthesis of 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves multiple steps. One common method includes the reaction of 2-iodophenyl isothiocyanate with appropriate reagents to form the desired oxazine ring structure. The reaction conditions typically involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the oxazine ring .
化学反应分析
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
科学研究应用
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. The sulfanylidene group can interact with thiol groups in proteins, leading to changes in protein structure and function .
相似化合物的比较
Similar compounds to 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile include:
(2-Iodophenyl)(methyl)sulfane: This compound shares the iodophenyl and methylsulfanyl groups but lacks the oxazine ring
2-Iodophenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of the oxazine ring.
2-Iodobenzyl alcohol: Contains the iodophenyl group but with a hydroxyl group instead of the oxazine and sulfanylidene groups.
属性
CAS 编号 |
87740-63-4 |
|---|---|
分子式 |
C12H7IN2OS2 |
分子量 |
386.2 g/mol |
IUPAC 名称 |
2-(2-iodophenyl)-4-methylsulfanyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C12H7IN2OS2/c1-18-11-8(6-14)12(17)16-10(15-11)7-4-2-3-5-9(7)13/h2-5H,1H3 |
InChI 键 |
HZDSASMJBJKUJY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)

![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)

![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)


![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)

![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)

